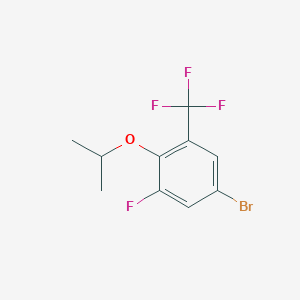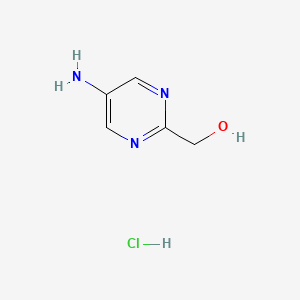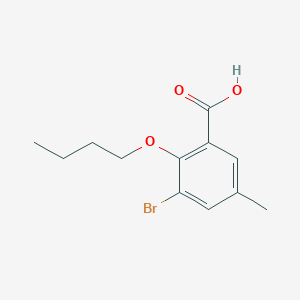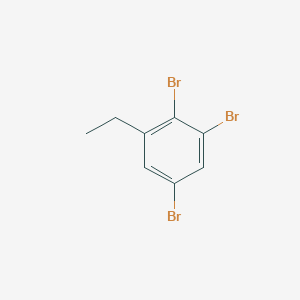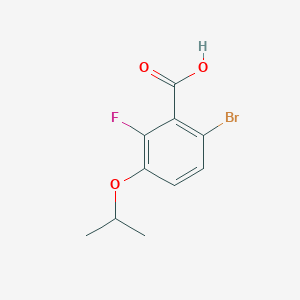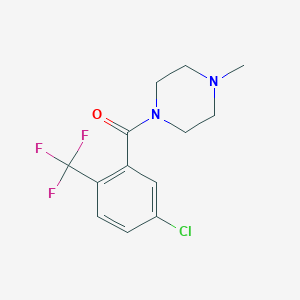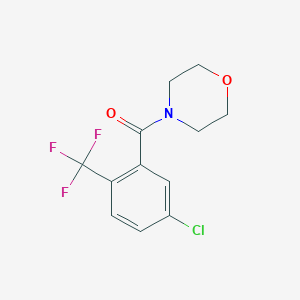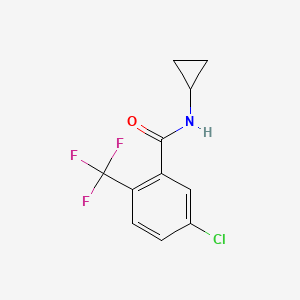
(5-Chloro-2-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Chloro-2-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone” is a chemical compound with the CAS Number: 2413441-11-7. It has a molecular weight of 277.67 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “this compound”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the three-dimensional coverage of the molecule .Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings, like those related to the structure of interest, are extensively utilized in medicinal chemistry due to their stereochemistry and ability to explore pharmacophore space efficiently. The non-planarity of the pyrrolidine ring enhances 3D coverage, significantly impacting the biological profile of drug candidates. Medicinal chemists have used this scaffold to develop bioactive molecules with selective target engagement, demonstrating the critical role of pyrrolidine derivatives in drug discovery and development. This review underscores the versatility of pyrrolidine in synthesizing compounds for treating human diseases, highlighting the influence of steric factors on biological activity and the importance of stereoisomerism in drug design (Li Petri et al., 2021).
Pharmacophore Design for Kinase Inhibitors
The design and synthesis of kinase inhibitors incorporating substituted imidazole scaffolds reveal the importance of structural moieties akin to (5-Chloro-2-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone in drug design. These compounds exhibit selective inhibition of p38 MAP kinase, a key regulator of proinflammatory cytokines. The review highlights the role of specific structural features in achieving high binding selectivity and potency, emphasizing the utility of such compounds in therapeutic interventions (Scior et al., 2011).
Analytical Applications in HPLC
The chromatographic behavior of basic drugs on strong cation-exchange materials, including their retention mechanisms and peak shape optimization, is crucial for analyzing compounds with basic moieties similar to our compound of interest. This review covers the impact of eluent pH and ionic strength on the retention of basic analytes, providing insights into the analytical applications of such compounds in high-performance liquid chromatography (HPLC) (Flanagan et al., 2001).
Methanol as a Resource
Exploring the biotechnological applications of methanotrophs, bacteria that metabolize methane into valuable products, underscores the potential of using methanol (a product of methane oxidation) as a sustainable resource. This review discusses generating single-cell protein, biopolymers, and other valuable compounds from methane, highlighting the environmental and economic benefits of utilizing methanol and related compounds in green chemistry and biotechnology applications (Strong et al., 2015).
Future Directions
The future directions for research on “(5-Chloro-2-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone” and similar pyrrolidine compounds involve the design of new compounds with different biological profiles . This can be achieved by modifying the spatial orientation of substituents and exploring different stereoisomers .
Mechanism of Action
Target of Action
The primary targets of (5-Chloro-2-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone are currently unknown. The compound is a derivative of the pyrrolidine ring, which is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Biochemical Analysis
Biochemical Properties
(5-Chloro-2-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The compound can inhibit or activate these enzymes, thereby influencing the metabolic pathways they regulate. Additionally, this compound has been shown to bind to certain receptor proteins, affecting their signaling pathways and downstream effects .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of transcription factors, leading to changes in gene expression profiles . This, in turn, affects cellular metabolism by regulating the expression of enzymes involved in metabolic pathways. Furthermore, this compound has been found to impact cell signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can activate or inhibit receptor proteins, leading to changes in downstream signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes in these pathways . For example, the compound may inhibit or activate enzymes involved in the metabolism of lipids, carbohydrates, and amino acids . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by active transport mechanisms, facilitated by transporter proteins . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and overall efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular distribution of this compound is essential for understanding its precise biochemical effects .
properties
IUPAC Name |
[5-chloro-2-(trifluoromethyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3NO/c13-8-3-4-10(12(14,15)16)9(7-8)11(18)17-5-1-2-6-17/h3-4,7H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKGUXBEXPNOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



